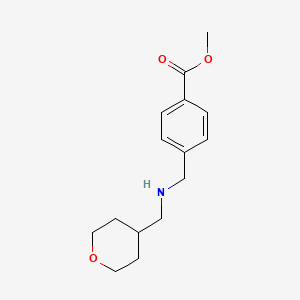
Potassium (2,3-difluorobenzyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,3-difluorobenzyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a versatile reagent used in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability, ease of handling, and ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,3-difluorobenzyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . The reaction is typically carried out under ambient temperature conditions, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored under ambient temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3-difluorobenzyl)trifluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases (such as potassium carbonate), and various nucleophiles.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium (2,3-difluorobenzyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which potassium (2,3-difluorobenzyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in various reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophiles and electrophiles used.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2,4-difluorobenzyl)trifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium (2,3-difluorobenzyl)trifluoroborate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and the types of products formed in reactions. Compared to other organotrifluoroborates, it offers distinct advantages in terms of stability, ease of handling, and versatility in various synthetic applications .
Properties
IUPAC Name |
potassium;(2,3-difluorophenyl)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-3-1-2-5(7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQHVQFRZKSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C(=CC=C1)F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7893761.png)
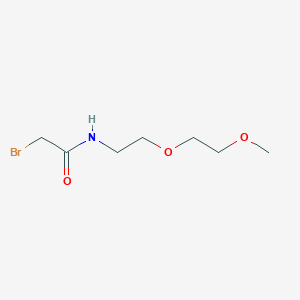
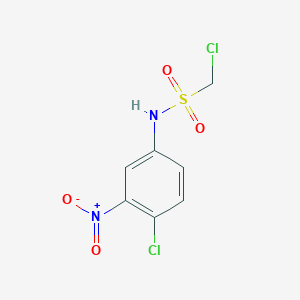
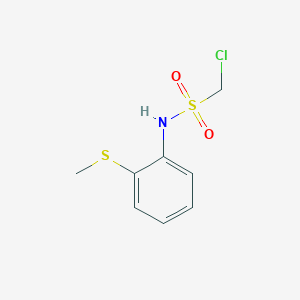


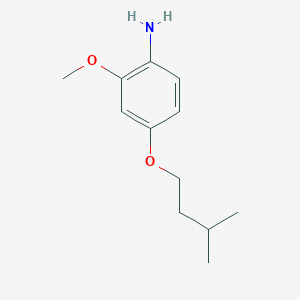


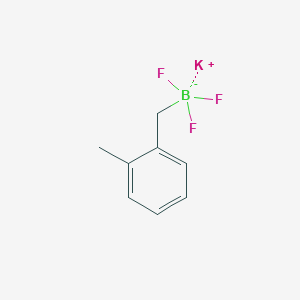
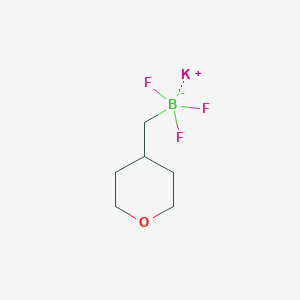

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid](/img/structure/B7893843.png)
